molecular formula C23H20N4O3S2 B11624494 (5Z)-3-butyl-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-butyl-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11624494
M. Wt: 464.6 g/mol
InChI Key: LJYCFIVBGFHNNN-ZHZULCJRSA-N
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Description

(5Z)-3-butyl-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole ring, and a nitrophenyl group. The compound’s structure imparts it with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-butyl-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. The initial step often includes the formation of the thiazolidinone ring, followed by the introduction of the pyrazole and nitrophenyl groups. The reaction conditions usually require specific catalysts and solvents to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and high-pressure reactors. These methods ensure the efficient production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-butyl-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions typically occur under controlled temperatures and pressures to ensure the desired product’s formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and amino derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

(5Z)-3-butyl-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-butyl-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Dioxins: Compounds with similar toxicological properties but different structures.

Uniqueness

(5Z)-3-butyl-5-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, pyrazole ring, and nitrophenyl group. This unique structure imparts it with distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C23H20N4O3S2

Molecular Weight

464.6 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H20N4O3S2/c1-2-3-13-25-22(28)20(32-23(25)31)14-17-15-26(18-7-5-4-6-8-18)24-21(17)16-9-11-19(12-10-16)27(29)30/h4-12,14-15H,2-3,13H2,1H3/b20-14-

InChI Key

LJYCFIVBGFHNNN-ZHZULCJRSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)SC1=S

Origin of Product

United States

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